molecular formula C19H19NO3S B15305355 tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate

Cat. No.: B15305355
M. Wt: 341.4 g/mol
InChI Key: SOFGIABOZBYOHC-UHFFFAOYSA-N
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Description

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly for their anti-inflammatory, antimicrobial, and antitumor properties . This compound is characterized by its unique structure, which includes a tert-butyl group, an acetyl group, and a phenothiazine core.

Preparation Methods

The synthesis of tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with acyl chlorides in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like toluene . The reaction conditions often require refluxing to ensure complete acylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms.

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate involves its interaction with molecular targets in biological systems. The phenothiazine core can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or tumor progression . The tert-butyl group can influence the compound’s solubility and stability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate can be compared with other phenothiazine derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its properties and applications.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 2-acetylphenothiazine-10-carboxylate

InChI

InChI=1S/C19H19NO3S/c1-12(21)13-9-10-17-15(11-13)20(18(22)23-19(2,3)4)14-7-5-6-8-16(14)24-17/h5-11H,1-4H3

InChI Key

SOFGIABOZBYOHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OC(C)(C)C

Origin of Product

United States

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